Boc-3,5-diiodo-tyr-ome

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

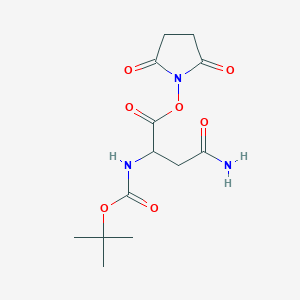

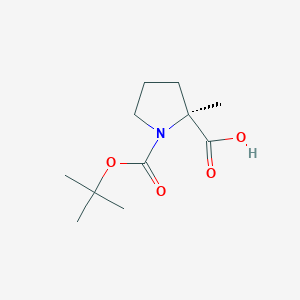

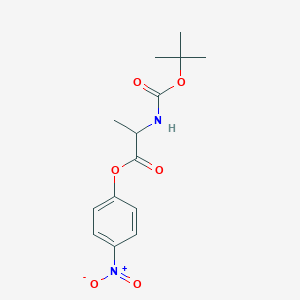

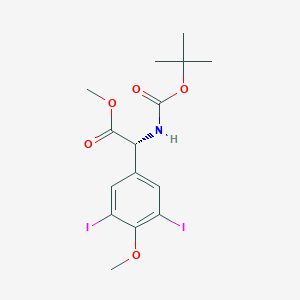

Boc-3,5-diiodo-Tyr-OMe is a derivative of (di)halogenated tyrosines . It is also known as N-t-butoxycarbonyl-3,5-diiodo-L-tyrosine methyl ester . Its molecular formula is C15H19I2NO5 .

Molecular Structure Analysis

The molecular structure of Boc-3,5-diiodo-Tyr-OMe consists of 15 carbon atoms, 19 hydrogen atoms, 2 iodine atoms, 1 nitrogen atom, and 5 oxygen atoms . The exact structure can be found in databases like PubChem .Physical And Chemical Properties Analysis

Boc-3,5-diiodo-Tyr-OMe has a molecular weight of 547.12 g/mol. More detailed physical and chemical properties are not provided in the available sources.Aplicaciones Científicas De Investigación

“Boc-3,5-diiodo-tyr-ome” is a derivative of tyrosine and is often used in peptide synthesis . Here are some potential applications based on its general use in peptide synthesis:

-

Biochemistry and Molecular Biology : In these fields, “Boc-3,5-diiodo-tyr-ome” could be used to study protein structure and function. It could be incorporated into peptides to study the effects of halogenation on protein structure and function .

-

Pharmaceutical Research : This compound could be used in the development of new drugs. For example, it could be used to synthesize peptides with specific biological activities, which could then be tested as potential drug candidates .

-

Synthesis of Complex Biological Molecules : “Boc-3,5-diiodo-tyr-ome” could be used as a building block in the synthesis of complex biological molecules. For example, it could be used to synthesize proteins with specific properties for use in biological research .

-

Peptide Synthesis : This compound is often used in peptide synthesis, where it serves as a building block for the construction of larger peptide chains .

-

Study of Halogenated Tyrosines : Bachem offers derivatives of (di)halogenated tyrosines, (di)nitrotyrosine and other 3-substituted tyrosines . “Boc-3,5-diiodo-tyr-ome” could be used in these studies.

-

Custom Peptide Synthesis : Companies like Creative Peptides offer “Boc-3,5-diiodo-tyr-ome” for custom peptide synthesis, process development, and GMP manufacturing .

-

Chemical Safety : “Boc-3,5-diiodo-tyr-ome” is used in the field of chemical safety. It’s important to know how to handle this compound safely, and what personal protective equipment to use .

-

Chemical Supply : Companies like MilliporeSigma and VWR supply “Boc-3,5-diiodo-tyr-ome” for research purposes .

-

Chemical Synthesis : “Boc-3,5-diiodo-tyr-ome” can be used in the synthesis of other complex molecules. For example, it could be used to synthesize other derivatives of tyrosine .

-

Peptide Manufacturing : Companies like Creative Peptides offer “Boc-3,5-diiodo-tyr-ome” for custom peptide synthesis, process development, and GMP manufacturing .

-

Study of Halogenated Tyrosines : “Boc-3,5-diiodo-tyr-ome” could be used in studies of halogenated tyrosines. These studies could provide valuable insights into the properties and behaviors of these compounds .

-

Development of New Research Methods : “Boc-3,5-diiodo-tyr-ome” could be used in the development of new research methods. For example, it could be used to develop new methods for peptide synthesis or for the study of protein structure and function .

Safety And Hazards

Safety data sheets suggest avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eyes when handling Boc-3,5-diiodo-Tyr-OMe . It is recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition .

Direcciones Futuras

The future directions of Boc-3,5-diiodo-Tyr-OMe are not explicitly mentioned in the available sources. Given its use in peptide synthesis , it may continue to be a valuable reagent in the field of peptide and protein research. Further studies could explore its potential applications in other areas of biochemistry and molecular biology.

Propiedades

IUPAC Name |

methyl (2S)-3-(4-hydroxy-3,5-diiodophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19I2NO5/c1-15(2,3)23-14(21)18-11(13(20)22-4)7-8-5-9(16)12(19)10(17)6-8/h5-6,11,19H,7H2,1-4H3,(H,18,21)/t11-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYSAEUWOAILRMR-NSHDSACASA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC(=C(C(=C1)I)O)I)C(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CC1=CC(=C(C(=C1)I)O)I)C(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19I2NO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

547.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Boc-3,5-diiodo-tyr-ome | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![benzyl (3S)-5-chloro-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxopentanoate](/img/structure/B558624.png)